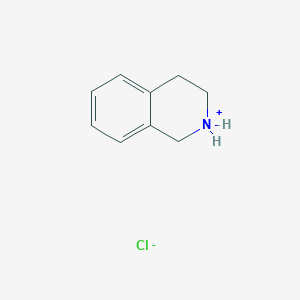

1,2,3,4-Tetrahydroisoquinoline hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFREDWKELGWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930967 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14099-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural motif in medicinal chemistry and natural product synthesis.[1] As a "privileged scaffold," its rigid bicyclic framework is frequently found in a vast array of biologically active compounds, including alkaloids, antitumor antibiotics, and neuroactive agents.[2][3][4] The hydrochloride salt of 1,2,3,4-tetrahydroisoquinoline is a stable, water-soluble form that serves as a versatile and crucial starting material for the synthesis of more complex molecules in drug discovery and development.[5]

This guide offers a detailed examination of the fundamental properties of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical characteristics, spectroscopic signature, core synthesis methodologies, and critical applications, providing a comprehensive technical overview grounded in established scientific principles.

PART 1: Physicochemical and Spectroscopic Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications. Its core properties are summarized below.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN | [5][6] |

| Molar Mass | 169.65 g/mol | [5][6] |

| Appearance | Typically a solid (e.g., white to off-white powder/crystals) | [5] |

| Melting Point | 198-202 °C | [7] |

| Solubility | Soluble in water | [5][8][9] |

| pH in Solution | Acidic due to the hydrochloride component | [5] |

| CAS Number | 14099-81-1 | [6] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of 1,2,3,4-tetrahydroisoquinoline and its derivatives.

-

¹H NMR: The proton NMR spectrum is characteristic of the tetrahydroisoquinoline core. It will typically show signals corresponding to the aromatic protons on the benzene ring and distinct signals for the aliphatic protons at positions 1, 3, and 4 of the heterocyclic ring, along with a signal for the amine proton.[10][11]

-

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the three aliphatic carbons (C1, C3, C4) of the heterocyclic ring.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for N-H stretching of the secondary amine (often broadened in the hydrochloride salt), C-H stretching from both the aromatic and aliphatic regions, and C=C stretching from the aromatic ring.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the free base (1,2,3,4-tetrahydroisoquinoline) typically shows a prominent molecular ion peak (M+) at m/z 133, corresponding to its molecular weight.[13][14]

PART 2: Synthesis and Experimental Protocols

The most prominent and historically significant method for synthesizing the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][15]

The Pictet-Spengler Reaction: Mechanism and Rationale

First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[16][17]

The causality behind this powerful reaction lies in a three-step sequence:

-

Schiff Base Formation: The amine group of the β-arylethylamine nucleophilically attacks the carbonyl carbon, forming a Schiff base (or imine) intermediate.

-

Iminium Ion Activation: In the presence of an acid catalyst (like HCl), the Schiff base is protonated to form a highly reactive electrophilic iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular Friedel-Crafts-type reaction to close the ring and, after deprotonation, form the final tetrahydroisoquinoline product.[18]

The workflow is visualized in the diagram below.

Caption: The Pictet-Spengler Reaction Workflow.

General Experimental Protocol for Pictet-Spengler Synthesis

This protocol describes the classic synthesis of the parent 1,2,3,4-tetrahydroisoquinoline from phenethylamine and formaldehyde (often using a formaldehyde equivalent like dimethoxymethane or paraformaldehyde).

Materials:

-

β-Phenylethylamine

-

Formaldehyde source (e.g., 37% aqueous formaldehyde or paraformaldehyde)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine β-phenylethylamine (1.0 eq) with concentrated hydrochloric acid (a sufficient volume to act as solvent and catalyst). The mixture will exotherm as the amine salt forms.

-

Addition of Carbonyl: Slowly add the formaldehyde source (approx. 1.1 eq) to the stirred acidic solution.

-

Heating: Heat the reaction mixture to reflux (typically around 100 °C) and maintain for 2-4 hours.[1] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 12). This step deprotonates the product's hydrochloride salt to the free base. Perform this step in an ice bath to manage the heat of neutralization.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the free base product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude 1,2,3,4-tetrahydroisoquinoline free base, often as an oil.

-

Salt Formation (Optional but recommended): To obtain the stable hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in ether/isopropanol. The this compound will precipitate as a solid.

-

Purification: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum. Recrystallization can be performed if higher purity is required.

PART 3: Applications in Drug Development & Research

The THIQ scaffold is indispensable in modern drug discovery. Its structural rigidity and ability to present substituents in a well-defined three-dimensional orientation make it ideal for interacting with biological targets like receptors and enzymes.[2]

Core Building Block for Active Pharmaceutical Ingredients (APIs)

1,2,3,4-Tetrahydroisoquinoline and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals.[19]

-

Antihypertensive Drugs: A prominent example is its role in the synthesis of Quinapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating high blood pressure and heart failure.[2]

-

Anticancer Agents: The THIQ core is found in several natural antitumor antibiotics, such as saframycin and quinocarcin, and has inspired the design of novel synthetic anticancer agents.[1][4][20]

-

Neuroprotective Agents: Derivatives are being investigated for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.[21]

The diagram below illustrates the central role of the THIQ scaffold in creating diverse and complex drug molecules.

Caption: THIQ as a versatile scaffold for drug development.

PART 4: Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified as an irritant.

-

Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[22][23]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[22] Wash hands and any exposed skin thoroughly after handling.[24] Do not eat, drink, or smoke when using this product.

-

-

Storage:

Conclusion

This compound is more than a simple chemical reagent; it is a cornerstone of synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis via the robust Pictet-Spengler reaction, and proven utility as a privileged scaffold make it an invaluable tool for researchers. A thorough understanding of its basic properties, handling requirements, and synthetic potential is essential for professionals engaged in the design and development of the next generation of therapeutics.

References

- Whaley, W. M., & Govindachari, T. R.

- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific.

- Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Singh, S. Pictet-Spengler Isoquinoline Synthesis. Name Reactions in Heterocyclic Chemistry.

- Alchemist Chemical.

- Kumar, V., & Aggarwal, S. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Organic-chemistry.org.

- PubChem. This compound.

- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Echemi.

- Fisher Scientific. Safety Data Sheet: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific.

- Sigma-Aldrich.

- Acros Organics. Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.

- PubChem. 1,2,3,4-Tetrahydroisoquinoline.

- Kumar, V., Aggarwal, S., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.

- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4. ChemicalBook.

- Sigma-Aldrich. 1,2,3,4-Tetrahydroisoquinoline 95%. Sigma-Aldrich.

- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4. ChemicalBook.

- ChemicalBook. This compound(14099-81-1) 1h nmr. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Scott, J.D., & Williams, R.M. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews.

- Chem-Impex. 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid.

- ChemWhat. This compound CAS#: 14099-81-1.

- Kumar, V., et al. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery.

- Mastyla, T., et al.

- NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.

- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - 13C NMR - Chemical Shifts. SpectraBase.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]

- 6. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 10. This compound(14099-81-1) 1H NMR [m.chemicalbook.com]

- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. nbinno.com [nbinno.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemimpex.com [chemimpex.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Abstract

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a foundational structural motif present in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] Its hydrochloride salt is a common form utilized in drug development and research due to its enhanced stability and solubility. This guide provides a comprehensive examination of the chemical structure and bonding of 1,2,3,4-tetrahydroisoquinoline hydrochloride for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its molecular geometry, the nuances of its intramolecular and intermolecular bonding, and the spectroscopic signatures that define its identity.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline nucleus is a bicyclic heterocyclic system where a benzene ring is fused to a partially saturated pyridine ring. This scaffold is of significant interest in medicinal chemistry as it is a core component of numerous alkaloids and approved drugs, including the muscle relaxant tubocurarine and the angiotensin-converting-enzyme (ACE) inhibitor quinapril.[1][3] The versatility of the THIQ framework allows for diverse substitutions, leading to a broad range of pharmacological properties.

The free base form of 1,2,3,4-tetrahydroisoquinoline is a clear yellow to brown liquid at room temperature.[4] For practical applications in research and pharmaceuticals, it is often converted to its hydrochloride salt, which is typically a solid, to improve its handling, stability, and aqueous solubility.[5]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂ClN | [6] |

| Molar Mass | 169.65 g/mol | [6] |

| Appearance | Typically a solid | [5] |

| Solubility in Water | Soluble to some extent | [3][5] |

| pH in Solution | Acidic | [5] |

Molecular Architecture and Conformational Analysis

The structure of this compound is composed of a tetrahydroisoquinolinium cation and a chloride anion.[6] The cation consists of the fused aromatic and saturated ring system, with the nitrogen atom of the saturated ring being protonated.

The Tetrahydroisoquinolinium Cation

The tetrahydroisoquinolinium cation is not planar. The benzene ring is aromatic and thus planar, while the six-membered heterocyclic ring adopts a non-planar conformation to minimize steric strain. Computational studies and crystal structure analyses have shown that this ring can exist in various conformations, often described as "twisted" or "half-chair".[7][8] The specific conformation can be influenced by the presence of substituents and the solid-state packing environment. For instance, in the crystal structure of a tosylated derivative, the heterocyclic ring adopts a half-chair conformation.[8] The axial or equatorial orientation of the hydrogen atom on the protonated nitrogen further contributes to the conformational landscape of the molecule.[7]

The Role of Hydrochloride Salt Formation

The formation of the hydrochloride salt is a simple acid-base reaction where the secondary amine of the THIQ molecule, acting as a Lewis base, accepts a proton from hydrochloric acid. This protonation of the nitrogen atom results in a positively charged ammonium group within the tetrahydroisoquinolinium cation and a negatively charged chloride anion. This ionic nature is the primary reason for the increased melting point and enhanced water solubility compared to the free base. The resulting solution is acidic due to the presence of the conjugate acid of a weak base.[5]

Caption: Acid-base reaction for the formation of the hydrochloride salt.

A Deeper Look into the Bonding

The properties of this compound are a direct consequence of the various types of chemical bonds present, from strong intramolecular covalent bonds to weaker, yet crucial, intermolecular forces.

Intramolecular Bonding

Within the tetrahydroisoquinolinium cation, the atoms are held together by strong covalent bonds. The benzene portion of the molecule features sp² hybridized carbon atoms participating in a delocalized π-electron system, which is characteristic of aromatic compounds. The saturated heterocyclic ring consists of sp³ hybridized carbon and nitrogen atoms, resulting in a tetrahedral geometry around these centers. The protonation of the nitrogen atom leads to the formation of a new N-H covalent bond.

Ionic and Intermolecular Bonding in the Crystal Lattice

In the solid state, the primary force holding the structure together is the electrostatic attraction between the positively charged tetrahydroisoquinolinium cations and the negatively charged chloride anions. However, a more detailed analysis of the crystal structure reveals a network of hydrogen bonds and other intermolecular forces that dictate the specific packing arrangement.

-

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond between the protonated nitrogen atom (N-H⁺) of the cation and the chloride anion (Cl⁻). This N-H⁺···Cl⁻ interaction is a strong type of hydrogen bond that plays a pivotal role in the crystal lattice's stability.

-

Van der Waals Forces: The nonpolar hydrocarbon portions of the tetrahydroisoquinolinium cations interact through weaker van der Waals forces. These interactions contribute to the overall packing efficiency in the crystal.[1][2]

-

Crystal Packing: The interplay of these forces often leads to a layered structure in the solid state, creating distinct hydrophilic and hydrophobic regions within the crystal.[1][2] The tetrahydroisoquinolinium cations are tethered to the anionic layers through hydrogen bonds, while the hydrocarbon parts of the cations interact with each other.[1][2]

Caption: Key intermolecular forces in the crystal lattice.

Spectroscopic Characterization

The structure of this compound can be elucidated and confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups.

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ due to the stretching vibration of the N-H bond in the protonated amine. The broadening is a characteristic result of hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration is expected around 1600-1500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the aliphatic protons of the CH₂ groups in the saturated ring (in the 2.5-4.5 ppm range), and the N-H proton. The signal for the N-H proton can be broad and its chemical shift is often dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (in the 120-140 ppm range) and the aliphatic carbons of the saturated ring (in the 20-50 ppm range).

Mass Spectrometry (MS)

In mass spectrometry, the hydrochloride salt will typically show the molecular ion peak corresponding to the free base (1,2,3,4-tetrahydroisoquinoline) with a mass-to-charge ratio (m/z) of approximately 133.19.[9][10] This is because the salt dissociates and the proton is lost during the ionization process. The fragmentation pattern can provide further structural information.

Synthesis and Handling

Synthetic Approaches

The 1,2,3,4-tetrahydroisoquinoline scaffold can be synthesized through several classic organic reactions, including:

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[11]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[11]

Experimental Protocol: Preparation of this compound

This protocol describes a general procedure for the preparation of the hydrochloride salt from the free base.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (free base)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or other suitable non-polar solvent

-

Anhydrous solvent for reaction (e.g., ethanol, methanol, or diethyl ether)

-

Ice bath

-

Stir plate and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve a known amount of 1,2,3,4-tetrahydroisoquinoline in a minimal amount of a suitable anhydrous solvent (e.g., ethanol) in a flask.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise. A precipitate should begin to form. To ensure complete precipitation, a slight excess of HCl can be used.

-

Precipitation and Crystallization: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to improve purity.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and residual acid.

-

Drying: Dry the product under vacuum to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized salt should be confirmed by measuring its melting point and recording its IR and NMR spectra, comparing them to literature values.

Conclusion

This compound is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its chemical properties are governed by a combination of its rigid bicyclic structure, the conformational flexibility of its saturated ring, and the ionic and intermolecular forces present in its solid state. A thorough understanding of its structure and bonding, as detailed in this guide, is essential for its effective application in research and the rational design of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- PubChem. (n.d.). This compound.

- Kolev, T. M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. IUCrData, 9(7).

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.

- Kolev, T. M., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health.

- ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.

- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15327-15351.

- ResearchGate. (n.d.). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy.

- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum.

- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook, IR Spectrum.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- S. J., et al. (2015). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o378–o379.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 5. Isoquinoline 1,2,3,4-Tetrahydro- Hydrochloride | Properties, Uses, Safety Data | Buy from China Manufacturer [quinoline-thiophene.com]

- 6. This compound | C9H12ClN | CID 2734717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

1,2,3,4-tetrahydroisoquinoline hydrochloride discovery and history

An In-Depth Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive historical narrative of the discovery of this pivotal heterocyclic system and its hydrochloride salt. We will delve into the seminal synthetic methodologies that enabled its creation, the scientific rationale behind the isolation of its hydrochloride salt, and the early pharmacological intrigue that continues to inspire modern drug discovery.

The Genesis of a Privileged Scaffold: The Foundational Syntheses

The late 19th and early 20th centuries were a fertile period for organic synthesis, with chemists developing novel methods to construct complex molecular frameworks. The story of 1,2,3,4-tetrahydroisoquinoline is rooted in two elegant and enduring reactions that remain staples in heterocyclic chemistry.

The Precursor Pathway: The Bischler-Napieralski Reaction (1893)

While not a direct route to the tetrahydroisoquinoline system, the work of August Bischler and Bernard Napieralski in 1893 laid a critical foundation. Their reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride, to yield a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. The Bischler-Napieralski reaction provided the first general method for constructing the isoquinoline core, opening the door for further exploration of its derivatives.

Experimental Workflow: Bischler-Napieralski Reaction and Subsequent Reduction

Caption: Mechanism of the Pictet-Spengler reaction.

The Hydrochloride Salt: A Matter of Practicality and Purity

The early 20th century was the golden age of alkaloid chemistry. A common challenge faced by chemists of this era was the isolation and purification of these nitrogenous plant-derived compounds. Alkaloids typically exist as free bases, which are often oily, non-crystalline, and susceptible to degradation. The standard practice, therefore, was to convert them into their salts. [3][4] While Pictet and Spengler used hydrochloric acid as a catalyst, the product they isolated was the free base of 1,2,3,4-tetrahydroisoquinoline. The subsequent conversion to its hydrochloride salt would have been a logical and standard step for any chemist of the time wishing to store, handle, or study the compound further. This practice is evident in the broader literature on alkaloid isolation, where acid-base extraction is a fundamental technique. [3][4][5]An acidic solution, often containing hydrochloric acid, is used to extract the alkaloids from a crude mixture by forming their water-soluble salts. [5][6] The preparation of this compound from the free base is a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (often as a solution in an alcohol like isopropanol or as anhydrous HCl gas) is added, causing the crystalline hydrochloride salt to precipitate.

Advantages of the Hydrochloride Salt Form

The choice of the hydrochloride salt was not arbitrary. It offered several distinct advantages that were crucial for the advancement of research into this new class of compounds.

| Property Enhanced | Rationale and Scientific Insight |

| Crystallinity | The hydrochloride salt is typically a crystalline solid, which is far easier to handle and purify through recrystallization than the often-oily free base. [4] |

| Stability | By protonating the basic nitrogen atom, the hydrochloride salt protects the amine from oxidative degradation, leading to a much longer shelf-life. [7] |

| Solubility | The ionic nature of the salt dramatically increases its solubility in water and polar protic solvents, a critical factor for preparing solutions for pharmacological testing. [7] |

| Reproducibility | A stable, pure, crystalline solid ensures accurate weighing and dosing, leading to more reproducible results in biological assays. |

Early Pharmacological Interest and the Endogenous Dimension

The isoquinoline alkaloids were already a subject of intense pharmacological interest by the early 20th century, with compounds like morphine and papaverine being well-known. [8]The synthesis of the simpler 1,2,3,4-tetrahydroisoquinoline core provided a foundational molecule for structure-activity relationship studies. Early investigations explored the effects of simple THIQ derivatives on various physiological systems.

Decades later, the story of THIQs took a fascinating turn with the discovery that these compounds are not just synthetic curiosities or plant-derived metabolites, but are also formed endogenously in mammals. They are synthesized in the brain via a Pictet-Spengler-like condensation of biogenic amines (like dopamine) with aldehydes. This discovery has linked endogenous THIQs to various neurological processes and has implicated them as potential players in the pathology of neurodegenerative disorders such as Parkinson's disease.

Conclusion

The discovery of 1,2,3,4-tetrahydroisoquinoline was a landmark achievement in heterocyclic chemistry, born from the ingenuity of pioneers like Bischler, Napieralski, Pictet, and Spengler. The subsequent and routine preparation of its hydrochloride salt was a critical enabling step, guided by the established principles of alkaloid chemistry. This practice transformed an oily, unstable base into a reliable, crystalline solid, paving the way for the pharmacological investigations that would eventually uncover its profound biological significance. The journey of this compound, from a laboratory curiosity to a key molecular scaffold in modern medicine, underscores the interplay of synthetic innovation, practical chemical principles, and biological discovery.

References

- Ningbo Innopharmchem. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?

- Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

- Ningbo Innopharmchem. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride.

- rupert1920. (2014, February 18). Why do so many medications have "HCl" in them? [Online forum post]. Reddit.

- orthocresol. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? [Online forum post]. Chemistry Stack Exchange.

- Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier.

- Hazra, S., & Kumar, G. S. (2014). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of proteins and proteomics, 5(1), 15-28.

- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.

- CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.).

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der Deutschen Chemischen Gesellschaft, 44(3), 2030–2036.

- Davis, R. M. (1929). Investigation of Isoquinoline Alkaloids. Examination of Pictet's Berberine Synthesis.

- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. (n.d.).

- WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents. (n.d.).

- The extraction, separation and purification of alkaloids in the natural medicine. (2023). Journal of Chemical and Pharmaceutical Research.

- Bilenko, V. A., Huliak, V., Kinakh, S., Inwood, R. A., Stowe, T., Maduli, E. J. M., ... & Grygorenko, O. (2025).

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Gangapuram, M., Eyunni, S., & Redda, K. K. (2016). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents.

- Wikipedia. (n.d.). Tetrahydroisoquinoline.

- Dominguez, X. A. (1991). Alkaloids: Isolation and purification.

- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

- Brzezinska, E., Venter, D., & Glinka, R. (1996).

- Kumar, D., & Singh, A. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current topics in medicinal chemistry, 21(17), 1587–1622.

Sources

- 1. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloid - Sciencemadness Wiki [sciencemadness.org]

- 4. quora.com [quora.com]

- 5. jocpr.com [jocpr.com]

- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 7. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Isoquinoline Alkaloids Chemistry and Pharmacology - 1st Edition | Elsevier Shop [shop.elsevier.com]

1,2,3,4-tetrahydroisoquinoline hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Preamble: The Dual-Faced Scaffold in Neuropharmacology

1,2,3,4-Tetrahydroisoquinoline (THIQ) represents a fascinating and pivotal scaffold in medicinal chemistry and neuropharmacology. Far from being a monolithic entity, its pharmacological profile is a study in contrasts. Endogenously present in the human brain and found in various foods, this "mammalian alkaloid" can be both a potent neurotoxin implicated in the pathology of Parkinson's disease and, with specific structural modifications, a promising neuroprotective agent.[1][2][3] The hydrochloride salt form is primarily utilized to enhance the compound's solubility and stability for experimental and therapeutic applications, with the core pharmacological activity residing in the THIQ moiety itself. This guide provides a detailed exploration of the multifaceted and often contradictory mechanisms of action of THIQ and its key derivatives, offering a resource for researchers navigating its complex biology.

Core Mechanisms of Action: A Multi-Target Engagement Profile

The biological effects of 1,2,3,4-tetrahydroisoquinoline are not mediated by a single receptor or pathway but rather through a complex interplay with multiple critical components of neuronal function. The specific substitutions on the THIQ ring system dictate which of these mechanisms predominate, leading to either neurotoxic or neuroprotective outcomes.

Modulation of Monoaminergic Systems

The most extensively characterized actions of THIQ derivatives revolve around their profound impact on the dopaminergic and other monoaminergic systems. This interaction occurs at three primary levels: enzyme inhibition, transporter modulation, and direct receptor binding.

-

Inhibition of Monoamine Oxidase (MAO): Several THIQ derivatives are well-characterized inhibitors of monoamine oxidase, the key enzyme responsible for the degradation of catecholamines like dopamine and serotonin.[4] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for instance, is a reversible inhibitor of both MAO-A and MAO-B.[5] This inhibition leads to an increase in the synaptic concentrations of monoamines, shifting dopamine catabolism away from MAO-dependent pathways that produce oxidative stress.[4][5] This mechanism is a cornerstone of the antidepressant-like and neuroprotective effects observed with certain derivatives.[5] Adducts of THIQ with components of cigarette smoke have also been shown to be competitive inhibitors of both MAO-A and MAO-B, potentially explaining the observed inverse correlation between smoking and Parkinson's disease.[6]

-

Interaction with the Dopamine Transporter (DAT): The dopamine transporter is critical for clearing dopamine from the synaptic cleft and is a key target for many neuroactive compounds. Certain parkinsonism-inducing THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), inhibit dopamine uptake via DAT.[7] Furthermore, some derivatives are actively transported into dopaminergic neurons by DAT, which is believed to be a critical step for their selective toxicity, allowing them to accumulate within the cells they ultimately damage.[8] For example, 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ) is transported by DAT and induces parkinsonism, whereas a structurally similar isomer that is a poorer DAT substrate does not.[8]

-

Direct Dopamine Receptor Binding: THIQ and its analogs can act directly on postsynaptic dopamine receptors. Studies have demonstrated that THIQ can displace dopamine agonists from their binding sites with an effectiveness comparable to dopamine itself, suggesting a role as a dopamine antagonist or partial agonist.[9] This antidopaminergic effect is evident in its ability to abolish the behavioral effects of apomorphine, a potent dopamine agonist.[9] Significant research has also been dedicated to developing THIQ derivatives as highly potent and selective ligands for the D3 dopamine receptor, a target for treating addiction and other neuropsychiatric disorders.[10][11]

Neuroprotective Mechanisms

In stark contrast to the toxicity of compounds like 1BnTIQ, derivatives such as 1MeTIQ exhibit significant neuroprotective properties through distinct mechanisms.

-

Antagonism of Glutamatergic Excitotoxicity: 1MeTIQ, unlike the parent THIQ compound, provides neuroprotection by modulating the glutamatergic system. [12]It has been shown to inhibit NMDA receptors and prevent the kainate-induced release of excitatory amino acids in the brain. [12]This action is crucial, as excessive glutamate receptor activation (excitotoxicity) is a common pathway of neuronal injury in many neurodegenerative diseases.

-

Antioxidant and Free Radical Scavenging: While both 1MeTIQ and THIQ can inhibit free-radical generation in abiotic systems, the overall neuroprotective profile of 1MeTIQ suggests a more complex mechanism in vivo that synergizes with its other actions. [12]Some THIQs have been noted to increase levels of glutathione and nitric oxide, enhancing the cell's capacity to handle oxidative stress. [13]

Emerging and Diverse Mechanisms

The versatility of the THIQ scaffold has led to its exploration for a wide range of biological targets beyond classical neuropharmacology.

-

Tubulin Polymerization Inhibition: Certain 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. [14]* Nitric Oxide Synthase (nNOS) Inhibition: Derivatives of the related 1,2,3,4-tetrahydroquinoline scaffold have been optimized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neuropathic pain and other neurological disorders. [15]* Modulation of Apoptotic Proteins (Bcl-2/Mcl-1): In the context of oncology, THIQ-3-carboxylic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, demonstrating a direct ability to induce apoptosis in cancer cells. [16]

The Neurotoxicity vs. Neuroprotection Dichotomy: A Structural Perspective

The opposing biological effects of THIQ derivatives are a direct consequence of their chemical structure. The nature and position of substituents on the THIQ ring fundamentally alter the molecule's affinity for its various targets.

-

1-Benzyl-THIQ (1BnTIQ): The benzyl group at the 1-position is a key feature for neurotoxicity. This substitution appears to confer the properties of being a substrate for DAT and a potent inhibitor of mitochondrial Complex I, leading to the toxic cascade. [7][8]* 1-Methyl-THIQ (1MeTIQ): The smaller methyl group at the 1-position results in a completely different pharmacological profile. This compound acts as an MAO inhibitor and an antagonist of the glutamatergic system, actions that are predominantly neuroprotective. [5][12]* Hydroxy and Methoxy Substitutions: The presence of hydroxyl or methoxyl groups on the aromatic ring of THIQ can further modulate activity, influencing properties like receptor binding affinity and the potential for redox cycling. [17]

Quantitative Data Summary

The following tables summarize key quantitative data for various THIQ derivatives, illustrating the structure-activity relationships discussed.

Table 1: Inhibitory Activity of THIQ Derivatives on MAO-A and MAO-B

| Compound | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Reference |

|---|---|---|---|

| 1-Cyano-TIQ (1CTIQ) | 16.4 | - | [6] |

| N-(1'-cyanoethyl)-TIQ (CETIQ) | 26.5 | 37.6 | [6] |

| N-(1'-cyanopropyl)-TIQ (CPTIQ) | 20.3 | 24.2 | [6] |

| N-(1'-cyanobutyl)-TIQ (CBTIQ) | 18.5 | 22.1 | [6]|

Table 2: Binding Affinities and Uptake Inhibition at Dopaminergic Targets

| Compound | Target | Affinity/Activity | Value | Reference |

|---|---|---|---|---|

| 3',4'DHBnTIQ | Dopamine Transporter | Kₘ | 6.14 µM | [8] |

| 6,7DHBnTIQ | Dopamine Transporter | Kₘ | 7.82 µM | [8] |

| Compound 31¹ | D3 Receptor | pKᵢ | 8.4 | [11] |

| Compound 5s² | D3 Receptor | Kᵢ | 1.2 nM | [10] |

| Compound 5t³ | D3 Receptor | Kᵢ | 3.4 nM | [10] |

¹(7-CF3SO2O-THIQ with 3-indolylpropenamido group) ²(6,7-dimethoxy-THIQ with 3-cyano benzamide group) ³(6,7-dimethoxy-THIQ with 4-cyano benzamide group)

Experimental Protocols

To facilitate further research, detailed methodologies for key assays are provided below. These protocols are designed with self-validating controls to ensure data integrity.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the ability of a THIQ derivative to inhibit MAO activity using a fluorometric assay.

Methodology:

-

Mitochondrial Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the crude mitochondrial fraction, which is rich in MAO enzymes. Resuspend the pellet in a phosphate buffer.

-

Assay Setup: In a 96-well black plate, add the mitochondrial preparation, phosphate buffer, and the THIQ test compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate kynuramine to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 2N NaOH. This step also converts the product, 4-hydroxyquinoline, to its more fluorescent phenolate form.

-

Data Acquisition: Read the fluorescence on a plate reader (Excitation: ~310 nm, Emission: ~400 nm).

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This protocol measures the inhibition of [³H]-dopamine uptake into rat striatal synaptosomes.

Methodology:

-

Synaptosome Preparation: Dissect striata from rat brains and homogenize in sucrose buffer. Use centrifugation to prepare synaptosomes, which are resealed nerve terminals containing functional transporters.

-

Assay Setup: Pre-incubate synaptosomes in Krebs-Ringer buffer at 37°C with various concentrations of the THIQ test compound.

-

Controls:

-

Total Uptake: Vehicle control (no inhibitor).

-

Non-specific Uptake: A high concentration of a known DAT inhibitor (e.g., GBR 12935 or cocaine) to define uptake not mediated by DAT.

-

-

Uptake Initiation: Add a low concentration of [³H]-dopamine to start the uptake process.

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by adding ice-cold buffer and filtering the mixture through glass fiber filters using a cell harvester. This traps the synaptosomes on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound [³H]-dopamine.

-

Data Acquisition: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Analysis: Specific uptake is calculated as (Total Uptake) - (Non-specific Uptake). Determine the % inhibition caused by the THIQ compound and calculate the IC₅₀ value.

Conclusion

This compound and its derivatives exhibit a remarkably complex and target-rich mechanism of action. The core scaffold can be chemically tailored to produce compounds with vastly different, and often opposing, biological effects. Its interactions with the monoaminergic system, particularly as an MAO inhibitor and dopamine receptor ligand, hold therapeutic promise for neuropsychiatric disorders. Concurrently, the neurotoxic potential of specific derivatives, driven by mitochondrial inhibition and oxidative stress, establishes these compounds as critical tools for modeling and understanding neurodegenerative processes like Parkinson's disease. The continued exploration of this "privileged scaffold" is poised to yield further insights into CNS pharmacology and provide novel leads for drug development in neurology, oncology, and beyond.

References

A comprehensive, numbered list of all sources cited with clickable URLs will be provided here.

Sources

- 1. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors: lead optimization studies resulting in the identification of N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide as a preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of 1,2,3,4-Tetrahydroisoquinoline: A Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a vast and crucial class of isoquinoline alkaloids, widely distributed throughout the natural world.[1][2][3] This technical guide provides an in-depth exploration of the natural occurrence and diverse sources of the THIQ core structure. While the hydrochloride salt is a common synthetic form for enhancing stability and solubility in research and pharmaceutical applications, this paper focuses on the origins of the fundamental THIQ scaffold as it exists in nature. We will delve into its presence in the plant kingdom, its formation in various foodstuffs, and its intriguing endogenous production within mammalian systems. Furthermore, this guide will elucidate the biosynthetic pathways leading to THIQ formation and present established methodologies for its extraction and characterization from natural matrices.

Introduction: The Significance of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry and natural product science. Its rigid, yet three-dimensional structure, provides an excellent framework for interacting with a multitude of biological targets. This has led to the isolation of numerous naturally occurring THIQ alkaloids with a broad spectrum of pharmacological activities, including antitumor, antibacterial, and neurotropic effects.[1][4] The structural similarity of some THIQ derivatives to endogenous neurochemicals has also spurred significant research into their role as potential neuromodulators and their implication in neurological disorders such as Parkinson's disease.[5] It is crucial for researchers in drug discovery and development to understand the natural origins and biosynthetic pathways of this important class of compounds.

Natural Occurrence and Diverse Sources

The THIQ nucleus is a recurring motif in a wide array of living organisms and even forms through chemical reactions in the preparation of food.

Phytochemical Landscape: THIQs in the Plant Kingdom

Plants are a prolific source of THIQ alkaloids. These compounds are biosynthesized as secondary metabolites, often as a defense mechanism against herbivores and pathogens.

-

Prominent Plant Families: Several plant families are particularly rich in simple and complex THIQ alkaloids. These include:

-

Cactaceae (Cactus family): Many species of cacti are known to produce a variety of phenylethylamine and simple THIQ alkaloids.[4]

-

Chenopodiaceae (Goosefoot family): This family also contributes to the diversity of naturally occurring THIQs.[4]

-

Fabaceae (Legume family): A well-known source of a wide range of alkaloids, including those with the THIQ core.[4]

-

Papaveraceae (Poppy family): This family is famous for producing complex benzylisoquinoline alkaloids like morphine and codeine, which are biosynthetically derived from THIQ precursors.

-

-

Specific Examples:

-

Portulaca oleracea (Purslane): Recent studies have identified a variety of catechol THIQs in this common edible and medicinal plant.[6]

-

Hammada scoparia: The natural alkaloid N-methylisosalsoline, a derivative of THIQ, has been extracted from the leaves of this plant.[2]

-

Nelumbo nucifera (Sacred Lotus): The presence of 1,2,3,4-tetrahydroisoquinoline has been reported in this aquatic plant.[7]

-

Culinary Chemistry: Formation of THIQs in Food and Beverages

The presence of THIQs is not limited to raw natural products. They can also be formed during the processing and cooking of food.

-

Foods Rich in 2-Phenylethylamine: A study has confirmed the presence of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in various foods that have a high content of 2-phenylethylamine.[8] This suggests that the precursors for THIQ formation are readily available in our diet.

-

The Maillard Reaction: This complex series of chemical reactions between amino acids and reducing sugars is responsible for the browning and characteristic flavors of cooked foods. During the Maillard reaction, particularly in cooked meats, aldehydes are formed through the Strecker degradation of amino acids. These aldehydes can then undergo a Pictet-Spengler type condensation with biogenic amines like dopamine, leading to the formation of THIQs.[5]

Endogenous Production: The Mammalian Connection

Perhaps one of the most fascinating aspects of THIQ biochemistry is its formation within the mammalian body. These are often referred to as "endogenous alkaloids."

-

Neurotransmitter Condensation: THIQs can be formed in the brain through the condensation of biogenic amines, such as dopamine and serotonin, with endogenous aldehydes like formaldehyde or acetaldehyde.[5] This process is a non-enzymatic Pictet-Spengler reaction.

-

Implications for Neurological Health: The endogenous formation of THIQs has been a subject of intense research, particularly in the context of neurodegenerative diseases.[5] Some THIQ derivatives have been shown to be neurotoxic, while others may exhibit neuroprotective properties.[5] The ability of these compounds to cross the blood-brain barrier further highlights their potential physiological and pathological significance.[8]

Biosynthesis of 1,2,3,4-Tetrahydroisoquinolines

The primary route for the biosynthesis of THIQs in both plants and animals is the Pictet-Spengler reaction . This reaction involves the condensation of a β-phenylethylamine with an aldehyde or a keto acid, followed by an intramolecular electrophilic substitution to form the heterocyclic ring system.

The Pictet-Spengler Condensation Pathway

The general mechanism for the biosynthesis of THIQs can be visualized as follows:

Caption: The Pictet-Spengler reaction pathway for THIQ biosynthesis.

In plants, the biosynthesis of the vast family of benzylisoquinoline alkaloids (BIAs) begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS).[9] This initial step forms the simple THIQ, (S)-norcoclaurine, which then undergoes a series of enzymatic modifications, including methylation and oxidation, to generate the incredible diversity of BIA structures.[9]

Recent advances in biotechnology have enabled the reconstruction of these biosynthetic pathways in microorganisms like Escherichia coli and yeast, offering a promising avenue for the sustainable production of valuable THIQ-derived pharmaceuticals.[9][10][11][12]

Extraction and Characterization Methodologies

The isolation and identification of THIQs from complex natural matrices require a combination of sophisticated extraction and analytical techniques.

General Extraction Workflow

A typical workflow for the extraction of THIQs from a natural source involves several key steps:

Caption: A generalized workflow for the extraction and analysis of THIQs.

Detailed Experimental Protocol: Acid-Base Extraction

This protocol describes a standard acid-base extraction technique for the selective isolation of basic alkaloids, including THIQs, from a crude plant extract.

Objective: To separate basic THIQ alkaloids from neutral and acidic compounds in a methanolic plant extract.

Materials:

-

Crude methanolic extract of the plant material.

-

1 M Hydrochloric acid (HCl).

-

Dichloromethane (DCM) or Ethyl acetate.

-

1 M Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH).

-

Separatory funnel.

-

pH paper or pH meter.

-

Rotary evaporator.

Procedure:

-

Acidification: Dissolve the crude methanolic extract in a suitable solvent like DCM. Transfer the solution to a separatory funnel and add 1 M HCl. Shake vigorously and allow the layers to separate. The basic THIQ alkaloids will be protonated and move into the aqueous acidic layer.

-

Removal of Neutral and Acidic Impurities: Drain the organic layer, which contains neutral and acidic compounds. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the alkaloids.

-

Basification: Combine all the aqueous acidic extracts. Cool the solution in an ice bath and slowly add 1 M NaOH or NH₄OH with constant stirring until the pH is basic (pH 9-10). This will deprotonate the alkaloid hydrochlorides, converting them back to their free base form.

-

Extraction of Free Base: Add fresh DCM to the basic aqueous solution in the separatory funnel. Shake vigorously to extract the free base alkaloids into the organic layer.

-

Drying and Concentration: Drain the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid fraction enriched with THIQs.

Analytical Characterization Techniques

The identification and quantification of THIQs are typically achieved using hyphenated analytical techniques.

| Technique | Principle | Application in THIQ Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification. | Used for the determination of volatile THIQs in food and biological samples.[8] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and interaction with a stationary phase, followed by highly sensitive and specific mass analysis. | A highly specific and sensitive method for the analysis of THIQs and their metabolites in biological fluids and tissues.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and stereochemistry of a molecule based on the magnetic properties of its atomic nuclei. | Essential for the unambiguous structural elucidation of novel THIQ alkaloids isolated from natural sources. |

The Hydrochloride Salt: A Note on Synthetic Forms

It is imperative to distinguish between the naturally occurring 1,2,3,4-tetrahydroisoquinoline free base and its hydrochloride salt. The free base is the form that is biosynthesized in nature. The hydrochloride salt, on the other hand, is a synthetic preparation. In a laboratory or pharmaceutical setting, the free base is often reacted with hydrochloric acid to form the salt. This is done for several practical reasons:

-

Increased Stability: The salt form is generally more stable and less prone to degradation than the free base.

-

Improved Solubility: The hydrochloride salt is typically more soluble in water and other polar solvents, which is advantageous for biological assays and formulation development.

-

Ease of Handling: The crystalline nature of the salt often makes it easier to handle and weigh accurately compared to the often oily or low-melting-point free base.

Therefore, while research may be conducted using the hydrochloride salt, the natural source provides the foundational THIQ structure.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold is a testament to nature's ingenuity, appearing in a diverse range of sources from medicinal plants to our daily food and even within our own bodies. A thorough understanding of its natural occurrence, biosynthesis, and the methodologies for its isolation and characterization is fundamental for researchers in natural product chemistry, pharmacology, and drug development. The insights gained from studying these natural THIQs continue to inspire the synthesis of novel analogs with enhanced therapeutic potential, underscoring the enduring value of exploring nature's chemical library.

References

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews.

- Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. Life Sciences.

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science.

- Structure of some natural and synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids.

- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. PubMed Central.

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route.

- Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Pharmaceutical and Biomedical Analysis.

- 1,2,3,4-Tetrahydroisoquinoline. PubChem.

- Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). FooDB.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. PubMed.

- Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.

- Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jsbms.jp [jsbms.jp]

The Enigmatic Core: A Technical Guide to the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility as a synthetic intermediate.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives. Moving beyond a mere catalog of effects, this document elucidates the causal mechanisms behind its diverse pharmacological profile, from its complex role in neuroprotection and neurotoxicity to its potential as a privileged scaffold in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3][4] We will delve into specific molecular interactions, signaling pathways, and the structure-activity relationships that govern its biological outcomes, offering a critical resource for researchers and drug development professionals.

Introduction: The Structural Significance of the THIQ Moiety

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N.[3] Its rigid, bicyclic structure provides a unique three-dimensional conformation that is amenable to a wide array of chemical modifications, making it an invaluable building block in the synthesis of complex, biologically active molecules.[1][5] The THIQ nucleus is a recurring motif in a vast number of alkaloids and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[3][5] This guide will focus on the hydrochloride salt form, which enhances the compound's solubility and stability for experimental and pharmaceutical applications.

The synthesis of the THIQ core can be achieved through several established methodologies, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[6][7] The choice of synthetic route is critical as it dictates the potential for stereoselectivity and the introduction of diverse substituents, which in turn profoundly influences the resulting biological activity.

The Dichotomous Role in Neurobiology: Neuroprotection vs. Neurotoxicity

One of the most intriguing aspects of THIQ and its derivatives is their dualistic nature within the central nervous system, exhibiting both neuroprotective and neurotoxic properties. This apparent contradiction is highly dependent on the specific molecular structure, concentration, and the cellular context.

Neuroprotective Activities

Several THIQ derivatives have demonstrated significant neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][9]

The neuroprotective actions of certain THIQs are often attributed to a combination of mechanisms:

-

NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a key pathological process in various neurological disorders. Specific THIQ derivatives act as potent NMDA receptor antagonists, thereby preventing excessive calcium influx and subsequent neuronal cell death.[10][11] For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to be an effective anticonvulsant and to protect hippocampal neurons from ischemia-induced degeneration by targeting the NMDA receptor.[10][12]

-

Monoamine Oxidase (MAO) Inhibition: Some THIQ analogs are effective inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[13] Inhibition of MAO-B is particularly relevant in the context of Parkinson's disease, as it can prevent the metabolic activation of neurotoxins like MPTP and increase the synaptic availability of dopamine.[13][14]

-

Antioxidant and Free Radical Scavenging: Oxidative stress is a major contributor to neuronal damage. Certain THIQs can directly scavenge free radicals and reduce oxidative damage, thereby protecting neurons from apoptosis.[11][15]

-

Modulation of Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, specific THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP).[16] They can stimulate the non-amyloidogenic pathway, leading to the production of the neuroprotective soluble APPα fragment, and inhibit γ-secretase, an enzyme crucial for the generation of the neurotoxic amyloid-β peptide.[16]

A standard in vitro assay to determine the affinity of THIQ derivatives for the NMDA receptor involves a radioligand binding assay using [3H]MK-801, a potent non-competitive NMDA receptor antagonist.

Step-by-Step Methodology:

-

Membrane Preparation: Rat cortical membranes are prepared through a series of homogenization and centrifugation steps to isolate the fraction rich in NMDA receptors.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test THIQ compound in a suitable buffer.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is quantified using a liquid scintillation counter.

-